6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is a heterocyclic organic compound with the molecular formula C13H18ClN3 and a molecular weight of 251.76 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with dimethyl, ethyl, and hydrazino groups. It is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Substitution Reactions: The dimethyl and ethyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with oxidized side chains.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with various molecular targets. The hydrazino group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline
- 6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride
- 6,7-Dimethyl-3-ethylquinoline
Uniqueness
6,7-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of both dimethyl and ethyl groups, along with the hydrazino functionality, makes it a versatile compound for various research applications.
Properties
CAS No. |
1173259-89-6 |
---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(3-ethyl-6,7-dimethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-4-10-7-11-5-8(2)9(3)6-12(11)15-13(10)16-14;/h5-7H,4,14H2,1-3H3,(H,15,16);1H |
InChI Key |
HZVSIVWLBBNFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)C)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.